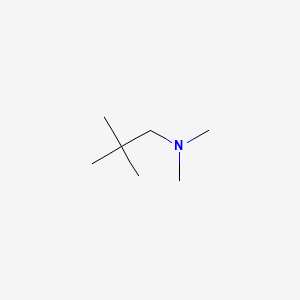![molecular formula C27H29N5O2S B1649563 2-[(6,6-Dimethyl-7-oxo-11-propyl-5,6,7,11-tetrahydrobenzo[H][1,2,4]triazolo[3,4-B]quinazolin-9-YL)sulfanyl]-N-(3-methylphenyl)acetamide CAS No. 1018135-79-9](/img/structure/B1649563.png)
2-[(6,6-Dimethyl-7-oxo-11-propyl-5,6,7,11-tetrahydrobenzo[H][1,2,4]triazolo[3,4-B]quinazolin-9-YL)sulfanyl]-N-(3-methylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(6,6-Dimethyl-7-oxo-11-propyl-5,6,7,11-tetrahydrobenzo[H][1,2,4]triazolo[3,4-B]quinazolin-9-YL)sulfanyl]-N-(3-methylphenyl)acetamide is a complex organic compound with a unique structure that includes a benzo[h][1,2,4]triazolo[3,4-b]quinazoline core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6,6-Dimethyl-7-oxo-11-propyl-5,6,7,11-tetrahydrobenzo[H][1,2,4]triazolo[3,4-B]quinazolin-9-YL)sulfanyl]-N-(3-methylphenyl)acetamide typically involves multiple steps The starting materials are often commercially available or can be synthesized through known procedures
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(6,6-Dimethyl-7-oxo-11-propyl-5,6,7,11-tetrahydrobenzo[H][1,2,4]triazolo[3,4-B]quinazolin-9-YL)sulfanyl]-N-(3-methylphenyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfoxide or sulfone, while reduction could produce a thioether.
Wissenschaftliche Forschungsanwendungen
2-[(6,6-Dimethyl-7-oxo-11-propyl-5,6,7,11-tetrahydrobenzo[H][1,2,4]triazolo[3,4-B]quinazolin-9-YL)sulfanyl]-N-(3-methylphenyl)acetamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a lead compound for drug discovery.
Medicine: It could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: The compound might be used in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 2-[(6,6-Dimethyl-7-oxo-11-propyl-5,6,7,11-tetrahydrobenzo[H][1,2,4]triazolo[3,4-B]quinazolin-9-YL)sulfanyl]-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[(6,6-dimethyl-7-oxo-11-propyl-5,6,7,11-tetrahydrobenzo[h][1,2,4]triazolo[3,4-b]quinazolin-9-yl)thio]-N-(4-methylphenyl)acetamide
- 2-[(6,6-dimethyl-7-oxo-11-propyl-5,6,7,11-tetrahydrobenzo[h][1,2,4]triazolo[3,4-b]quinazolin-9-yl)thio]-N-(2-methylphenyl)acetamide
Uniqueness
The uniqueness of 2-[(6,6-Dimethyl-7-oxo-11-propyl-5,6,7,11-tetrahydrobenzo[H][1,2,4]triazolo[3,4-B]quinazolin-9-YL)sulfanyl]-N-(3-methylphenyl)acetamide lies in its specific substitution pattern and the presence of the benzo[h][1,2,4]triazolo[3,4-b]quinazoline core. This structure may confer unique chemical and biological properties that differentiate it from similar compounds.
Eigenschaften
CAS-Nummer |
1018135-79-9 |
|---|---|
Molekularformel |
C27H29N5O2S |
Molekulargewicht |
487.6 |
IUPAC-Name |
2-[(9,9-dimethyl-11-oxo-15-propyl-12,14,15,17-tetrazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,13,16-hexaen-13-yl)sulfanyl]-N-(3-methylphenyl)acetamide |
InChI |
InChI=1S/C27H29N5O2S/c1-5-13-31-25-29-23-20-12-7-6-10-18(20)15-27(3,4)22(23)24(34)32(25)26(30-31)35-16-21(33)28-19-11-8-9-17(2)14-19/h6-12,14H,5,13,15-16H2,1-4H3,(H,28,33) |
InChI-Schlüssel |
VRLWGTDVGXELLT-UHFFFAOYSA-N |
SMILES |
CCCN1C2=NC3=C(C(=O)N2C(=N1)SCC(=O)NC4=CC=CC(=C4)C)C(CC5=CC=CC=C53)(C)C |
Kanonische SMILES |
CCCN1C2=NC3=C(C(=O)N2C(=N1)SCC(=O)NC4=CC=CC(=C4)C)C(CC5=CC=CC=C53)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[4-(2-(4-chlorophenyl)-2-{[4-(trifluoromethyl)benzyl]oxy}ethyl)piperazino](1,5-dimethyl-1H-pyrazol-3-yl)methanone](/img/structure/B1649482.png)
![ethyl 5-{4-[4-(2-methoxybenzoyl)piperazino]phenyl}-1-(4-methoxyphenyl)-1H-pyrazole-3-carboxylate](/img/structure/B1649483.png)
![ethyl 5-(3-{[2-(acetyloxy)-2-phenylacetyl]amino}phenyl)-1-(2-methoxyphenyl)-1H-pyrazole-3-carboxylate](/img/structure/B1649485.png)
![ethyl 1-(2-chlorophenyl)-5-{4-[4-(3-cyanobenzoyl)piperazino]phenyl}-1H-pyrazole-3-carboxylate](/img/structure/B1649486.png)
![ethyl 5-(4-bromophenyl)-1-(4-{[(3,4-dimethoxyphenethyl)amino]carbonyl}phenyl)-1H-pyrazole-3-carboxylate](/img/structure/B1649487.png)
![ethyl 5-{4-[4-(3-fluoro-4-methoxybenzoyl)piperazino]phenyl}-1-(2-pyridyl)-1H-pyrazole-3-carboxylate](/img/structure/B1649491.png)
![ethyl 1-(2-chlorophenyl)-5-{4-[4-(2-thienylcarbonyl)piperazino]phenyl}-1H-pyrazole-3-carboxylate](/img/structure/B1649492.png)
![N~1~-[1-(4-bromophenyl)-3-(tert-butyl)-1H-pyrazol-5-yl]-3-methylbenzamide](/img/structure/B1649493.png)
![3-[5-isopropyl-3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-pyrazol-1-yl]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B1649494.png)


![2-{[4-methyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanenitrile](/img/structure/B1649500.png)
![N-(3-chlorophenyl)-2-[[2-(3,4-dichloroanilino)-2-oxoethyl]-methylamino]propanamide](/img/structure/B1649501.png)

